2-Chloro-N-isopropyl-thioxanthene-9-propylamine hydrochloride
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Overview
Description
2-Chloro-N-isopropyl-thioxanthene-9-propylamine hydrochloride is a chemical compound that belongs to the thioxanthene class. Thioxanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thioxanthene core substituted with a chloro group and an isopropyl-propylamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-isopropyl-thioxanthene-9-propylamine hydrochloride typically involves multiple steps. One common method includes the chlorination of thioxanthene, followed by the introduction of the isopropyl-propylamine side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and pH. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-isopropyl-thioxanthene-9-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Chloro-N-isopropyl-thioxanthene-9-propylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-isopropyl-thioxanthene-9-propylamine hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-dimethylpropylamine hydrochloride: Similar in structure but with different side chains.
Chlorprothixene hydrochloride: Another thioxanthene derivative with distinct pharmacological properties.
Uniqueness
2-Chloro-N-isopropyl-thioxanthene-9-propylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and an isopropyl-propylamine side chain sets it apart from other thioxanthene derivatives.
Properties
CAS No. |
94379-58-5 |
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Molecular Formula |
C19H23Cl2NS |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-(2-chloro-9H-thioxanthen-9-yl)-N-propan-2-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H22ClNS.ClH/c1-13(2)21-11-5-7-15-16-6-3-4-8-18(16)22-19-10-9-14(20)12-17(15)19;/h3-4,6,8-10,12-13,15,21H,5,7,11H2,1-2H3;1H |
InChI Key |
MLPACFMMNOEUHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCC1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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